6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
6-methyl-3-[2-oxo-2-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-12-7-16(23)20(11-18-12)10-17(24)22-13-3-4-14(22)9-15(8-13)21-6-2-5-19-21/h2,5-7,11,13-15H,3-4,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQWKIBPOLHGFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2C3CCC2CC(C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation of Tropinone
The 8-azabicyclo[3.2.1]octane scaffold is synthesized from tropinone, a naturally occurring alkaloid. In a two-step protocol:
- Mono-aldol condensation : Tropinone reacts with aryl aldehydes in tetrahydrofuran (THF) at 0°C to form β-hydroxy ketone intermediates.
- Acid-catalyzed dehydration : The intermediate undergoes dehydration using p-toluenesulfonic acid (pTsOH) in toluene under reflux, yielding 2-arylmethylidene-8-methyl-8-azabicyclo[3.2.1]octane-3-ones.
Key Data :
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Aldol condensation | THF, 0°C, 12 h | 65–78 |
| Dehydration | pTsOH, toluene, reflux, 6 h | 82–89 |
Preparation of the Pyrazole Substituent
Sonication-Assisted Cyclization
A sonication method enables rapid synthesis of pyrazole derivatives:
- Esterification : Carboxylic acids (e.g., nicotinic acid) are converted to methyl esters using methanol and sulfuric acid under reflux.
- Oxonitrile formation : Methyl esters react with acetonitrile in toluene using sodium hydride (NaH) as a base.
- Cyclization : Oxonitriles undergo cyclization with hydrazine hydrate in acetic acid under sonication (1–2 h), yielding pyrazoles.
Optimization Insight : Sonication reduces reaction times from 17 h (reflux) to 2 h, with yields improving from 45% to 78%.
Assembly of the Dihydropyrimidinone Core
Biginelli Reaction Optimization
The dihydropyrimidinone core is synthesized via a one-pot MCR:
- Reactants : 4-Methoxybenzaldehyde (20 mmol), urea (40 mmol), and ethyl acetoacetate (40 mmol).
- Acid catalysis : Sulfuric acid adjusts pH to 5, enhancing yields compared to pH 4 (35.9% → 81.7% for compound 3).
- Reflux : The mixture is refluxed at 80°C for 1 h, followed by recrystallization in ethanol.
Comparative Yields at pH 4 vs. pH 5 :
| Compound | Yield at pH 4 (%) | Yield at pH 5 (%) |
|---|---|---|
| 1 | 66.6 | 79.4 |
| 2 | 72.9 | 91.9 |
| 3 | 35.9 | 81.7 |
| 4 | 69.0 | 84.0 |
Conjugation of Fragments
Alkylation of the Azabicyclo Nitrogen
The 8-azabicyclo[3.2.1]octane intermediate is functionalized at the nitrogen atom with a pyrazole-containing ethyl ketone group. A plausible route involves:
- Nucleophilic substitution : Reacting the azabicyclo amine with a bromoethyl ketone derivative bearing the pyrazole moiety.
- Coupling with dihydropyrimidinone : The ketone group undergoes condensation with the dihydropyrimidinone’s active methylene group, facilitated by base catalysis.
Hypothetical Reaction Scheme :
- $$ \text{Azabicyclo-NH} + \text{Br-CH}2\text{CO-Pyrazole} \rightarrow \text{Azabicyclo-N-CH}2\text{CO-Pyrazole} $$
- $$ \text{Azabicyclo-N-CH}_2\text{CO-Pyrazole} + \text{Dihydropyrimidinone} \rightarrow \text{Target Compound} $$
Characterization and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols .
Scientific Research Applications
6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[32
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Analysis
- Core Scaffold : The 8-azabicyclo[3.2.1]octane in the target compound distinguishes it from 3-azabicyclo analogs (e.g., in ), which exhibit different electronic profiles due to nitrogen positioning. This affects binding to targets like gamma-secretase .
- Substituents: The pyrazole group in the target compound provides hydrogen-bonding capability, contrasting with the triazole in and coumarin in . Pyrazole’s smaller size may improve target selectivity.
Functional and Pharmacological Differences
- Therapeutic vs. Pesticidal Applications: The target compound’s dihydropyrimidinone-pyrazole system aligns more with CNS or kinase-targeted therapeutics (cf. ’s gamma-secretase modulation) than pesticidal 8-azabicyclo derivatives, which prioritize stability under environmental conditions . Metabolic Stability: The ester-containing metabolite in undergoes rapid hydrolysis, whereas the target compound’s ketone and pyrazole groups may confer slower hepatic clearance .
Research Findings
- Synthetic Accessibility: The target compound’s synthesis likely employs intermediates like tert-butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 1419101-50-0), as reported by PharmaBlock Sciences. This contrasts with coumarin-pyrimidinone hybrids (), which require multistep coupling of heterocycles .
- The dihydropyrimidinone core in exhibits antimicrobial properties, suggesting the target may share similar versatility .
Biological Activity
The compound 6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one (CAS Number: 2320445-30-3) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique bicyclic structure with a dihydropyrimidinone core and a pyrazole moiety. Its molecular formula is with a molecular weight of 327.4 g/mol.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 2320445-30-3 |
Antimuscarinic Properties
Research indicates that compounds structurally similar to This compound exhibit significant antimuscarinic activity. For example, azaprophen, a related compound, has been shown to be significantly more potent than atropine in inhibiting acetylcholine-induced contractions in guinea pig ileum . This suggests that the compound may also have similar properties, potentially acting as a selective antagonist at muscarinic receptors.
The proposed mechanism of action for compounds in this class involves the inhibition of acetylcholine at muscarinic receptors, leading to decreased parasympathetic nervous system activity. This can result in various physiological effects, including reduced salivation and bronchial secretions, making these compounds candidates for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Case Studies and Research Findings
- Inhibition Studies : A study on related compounds demonstrated their ability to inhibit the binding of [N-methyl-3H]scopolamine to muscarinic receptors in human neuroblastoma cells, indicating a strong affinity for these targets .
- Pharmacological Evaluation : In vivo studies assessing the pharmacodynamics of similar compounds have shown that they can effectively modulate neurotransmitter release and exert neuroprotective effects, which could be beneficial in neurodegenerative diseases.
- Toxicological Assessments : Toxicological evaluations have indicated that while these compounds exhibit promising biological activity, careful consideration of their safety profile is crucial. For instance, certain structural modifications have been linked to increased cytotoxicity in various cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
